molecular formula C18H19BrN6O2 B2836039 8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923204-43-7

8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2836039
CAS No.: 923204-43-7
M. Wt: 431.294
InChI Key: NTCOASXGMIGRAX-UHFFFAOYSA-N
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Description

This compound features a tricyclic imidazo[2,1-f]purine-dione core substituted with a 1,7-dimethyl group and a 3-((4-bromophenyl)amino)propyl side chain. The 4-bromophenyl moiety may enhance receptor binding affinity due to bromine’s electronegativity and hydrophobic effects, while the propyl linker could optimize interactions with target sites.

Properties

IUPAC Name

6-[3-(4-bromoanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O2/c1-11-10-25-14-15(23(2)18(27)22-16(14)26)21-17(25)24(11)9-3-8-20-13-6-4-12(19)5-7-13/h4-7,10,20H,3,8-9H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCOASXGMIGRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC=C(C=C4)Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazopurine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopurine ring system.

    Introduction of the dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate are employed to introduce the dimethyl groups at the desired positions.

    Attachment of the propyl chain: The propyl chain is introduced through alkylation reactions, often using propyl halides in the presence of a base.

    Incorporation of the bromophenyl group: The final step involves the coupling of the bromophenyl group to the amino group on the propyl chain. This can be achieved through nucleophilic substitution reactions using 4-bromophenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group, where nucleophiles can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Side-Chain Flexibility :

  • Longer chains (e.g., butyl in Compound 5) improve PDE4B1 inhibition but reduce receptor selectivity.
  • Piperazinylpropyl chains (e.g., 6h) optimize 5-HT1A binding via interactions with receptor subpockets .

Aromatic Substituents :

  • Electron-withdrawing groups (e.g., bromine in the target compound) may enhance receptor affinity and metabolic stability.
  • Methoxy/hydroxyl groups (e.g., Compound 65) could improve solubility but reduce CNS penetration .

Core Methylation :

  • 1,3-Dimethylation (Compound 5) vs. 1,7-dimethylation (target compound) may alter steric hindrance, affecting binding pocket access.

Biological Activity

8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological effects, and the underlying mechanisms.

Chemical Structure and Properties

The compound's molecular formula is C18H19BrN6O2C_{18}H_{19}BrN_{6}O_{2} with a molecular weight of 431.3 g/mol. Its structure features a purine core substituted with a bromophenyl amino group and an alkyl chain, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉BrN₆O₂
Molecular Weight431.3 g/mol
CAS Number923204-43-7

Biological Activity Overview

Research indicates that the compound exhibits significant biological activity through various mechanisms:

1. Serotonin Receptor Interaction

The compound has been studied for its affinity to serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These interactions suggest potential applications in treating mood disorders such as depression and anxiety. In a study evaluating related compounds, certain derivatives showed promising antidepressant effects in animal models, particularly in forced swim tests (FST) where they outperformed standard anxiolytics like diazepam .

2. Phosphodiesterase Inhibition

The compound has also been evaluated for its activity as a phosphodiesterase (PDE) inhibitor. It demonstrated weak inhibitory effects on PDE4B and PDE10A, which are implicated in various neuropsychiatric conditions. The modulation of these enzymes can lead to increased levels of cyclic AMP (cAMP), influencing neurotransmitter release and neuronal signaling pathways .

3. Antioxidant Properties

Preliminary studies have indicated that derivatives of this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related pathologies. This aspect is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound and its analogs:

  • Study on Antidepressant Activity : A series of imidazo[2,1-f]purine derivatives were synthesized and tested for their antidepressant potential. One derivative showed significant efficacy in the FST model compared to control groups .
  • Molecular Docking Studies : Computational modeling has been employed to predict the binding affinities of this compound to various receptors. Results indicated favorable interactions with serotonin receptors, supporting its potential use as an antidepressant or anxiolytic agent.
  • In Vivo Studies : Animal studies have demonstrated that certain derivatives exhibit reduced anxiety-like behaviors when administered at specific dosages. This suggests that modifications to the chemical structure can enhance pharmacological effects .

Q & A

Q. What are the established synthetic routes for this compound, and how do substituents influence reaction efficiency?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the imidazo[2,1-f]purine core, followed by alkylation and substitution of the 4-bromophenylamino group. Key steps include:

Core formation : Condensation of purine derivatives with imidazole precursors under reflux in anhydrous dichloromethane .

Alkylation : Introduction of the 3-aminopropyl chain using propyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C .

Substitution : Attachment of the 4-bromophenyl group via nucleophilic aromatic substitution, requiring palladium catalysts for Suzuki coupling if pre-functionalized intermediates are used .
Substituent Impact : The bromine atom in the 4-bromophenyl group increases steric hindrance compared to chloro or methyl analogs, potentially reducing reaction yields. Optimization may involve adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) or reaction time (24–48 hours) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the 4-bromophenyl group shows aromatic protons as doublets (δ 7.2–7.6 ppm) and a quaternary carbon (δ 120–125 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~482.2 g/mol) and isotopic patterns from bromine .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen for adenosine A₁/A₂ₐ receptor affinity using radioligand displacement (³H-CCPA for A₁, ³H-ZM241385 for A₂ₐ). IC₅₀ values <1 µM suggest therapeutic potential .
  • Enzyme Inhibition : Test phosphodiesterase (PDE) inhibition via fluorescence-based assays (e.g., PDE4B with 3′,5′-cAMP substrate) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish safe dosing ranges (typical starting concentration: 10 µM) .

Advanced Research Questions

Q. How can low yields during the alkylation step be systematically addressed?

Methodological Answer: Low yields (e.g., <30%) often arise from steric hindrance of the 4-bromophenyl group. Strategies include:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with DMSO to enhance nucleophilicity .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions .
  • Catalyst Screening : Test Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for improved coupling efficiency .
    Data Analysis : Compare yields across 5–10 reaction iterations using Design of Experiments (DoE) software to identify critical variables .

Q. How to reconcile conflicting data between receptor binding and enzyme inhibition assays?

Methodological Answer: Contradictions (e.g., high receptor affinity but low enzyme inhibition) may indicate off-target effects or assay-specific artifacts.

  • Orthogonal Validation :
    • Repeat receptor assays with TR-FRET (time-resolved fluorescence) to rule out fluorescence interference .
    • Conduct kinetic studies (e.g., Surface Plasmon Resonance) to measure binding kinetics (kₒₙ/kₒff) .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., cAMP/PKA) affected by the compound .

Q. What computational strategies predict binding modes and guide structural optimization?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with adenosine receptors. The bromophenyl group may occupy hydrophobic pockets in A₂ₐ receptors (docking score ≤ −9.0 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • QSAR Modeling : Build regression models (e.g., partial least squares) using logP, polar surface area, and substituent electronic parameters (Hammett σ) to predict IC₅₀ improvements .

Q. How to design analogs to enhance pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Replace bromine with trifluoromethyl (similar steric bulk, improved metabolic stability) .
  • Prodrug Strategies : Introduce phosphate esters at the purine N⁷ position to enhance solubility .
  • Pharmacokinetic Screening :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Aim for t₁/₂ >60 minutes .
    • Plasma Protein Binding : Use ultrafiltration; target unbound fraction >5% .

Q. Comparative Analysis of Analogues

Analog Substituent Key Activity Reference
4-Chlorophenyl variantCl at para positionPDE4B inhibition (IC₅₀ = 0.8 µM)
4-Ethylphenyl variantC₂H₅ at para positionAdenosine A₁ affinity (Kᵢ = 12 nM)
Target compound (4-Bromophenyl)Br at para positionDual A₂ₐ/PDE4B activity

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